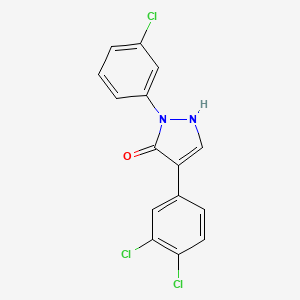
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, abbreviated as 2-CP-4-DCP-1,2-DH-P, is an important compound in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in water and has a melting point of 150-152°C. 2-CP-4-DCP-1,2-DH-P has been studied for its various applications in the scientific research, such as its use as a synthetic reagent, a catalyst, and a pharmaceutical intermediate. This compound has also been used in the synthesis of other organic compounds, such as 4-chloro-2-methyl-3-nitrophenol, 2-chloro-3-methyl-4-nitrophenol, and 3-chloro-4-methyl-5-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Research on pyrazole derivatives has extensively focused on their molecular structure and interactions. For example, a study on a similar pyrazole compound revealed its molecular structure through single crystal X-ray diffraction, highlighting the importance of molecular geometry in understanding compound properties and interactions (Aydın et al., 2021) (Aydın et al., 2021). Such studies are crucial for designing compounds with desired physical and chemical properties.
Photophysical and Electrochemical Properties
Pyrazolinopiperidines derivatives, which share structural similarities with the target compound, have been synthesized and characterized for their green light emitting properties. These compounds exhibit significant photophysical properties such as intense green fluorescence and a large Stokes shift, making them potential candidates for applications in optical materials and devices (Easwaramoorthi et al., 2013) (Easwaramoorthi et al., 2013).
Antimicrobial and Anticancer Potential
Several pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, a study demonstrated the synthesis of pyrazole compounds and their potential as anti-cancer agents through docking analysis, suggesting their negative response against specific enzymes (Thomas et al., 2019) (Thomas et al., 2019). This showcases the therapeutic potential of pyrazole derivatives in developing new pharmacological agents.
Material Science Applications
The electronic structure and physico-chemical properties of pyrazole compounds have been explored, indicating their utility in material science, particularly as photosensitizers in photovoltaic systems (Thomas et al., 2019) (Thomas et al., 2019). Their high oscillator strength and hyperpolarizabilities suggest their suitability for applications in nonlinear optics and as components in solar cells.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-2-1-3-11(7-10)20-15(21)12(8-19-20)9-4-5-13(17)14(18)6-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIFSRNAGVDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)
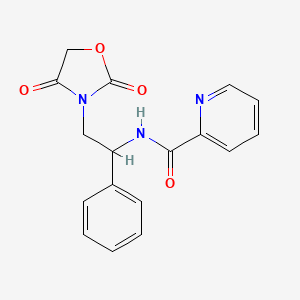
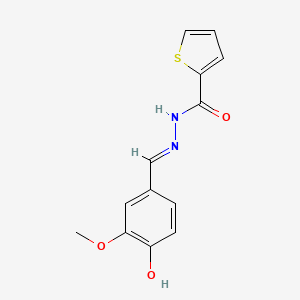

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741983.png)
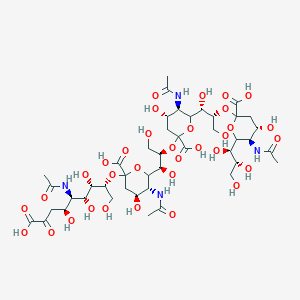

![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)
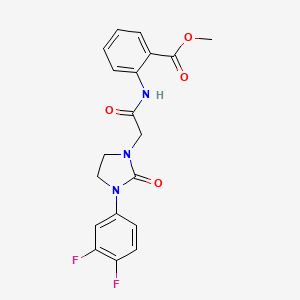
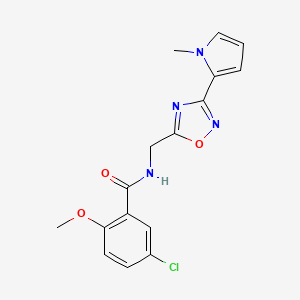
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741998.png)